4-Chloro-N,N-diisopropylpicolinamide

Description

Significance of Picolinamide (B142947) Derivatives in Chemical and Biological Sciences

Picolinamide, a derivative of picolinic acid, and its related structures are significant scaffolds in the fields of chemical and biological sciences. These compounds, characterized by a pyridine (B92270) ring with an amide side chain at the 2-position, exhibit a wide range of biological activities, making them a focal point of research in medicinal chemistry and agrochemicals.

In medicinal chemistry, picolinamide derivatives have been investigated for a variety of therapeutic applications. They have been explored as potential anticancer agents, inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic syndrome, and as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases. nih.govnih.govnih.gov For instance, certain benzamide (B126) and picolinamide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.govresearchgate.net Studies have shown that the picolinamide core can be more potent than similar benzamide structures in enzyme inhibition. nih.gov

In the field of agriculture, picolinamide derivatives are crucial for developing new pest control agents. googleapis.com They have shown potent activity against various plant pathogenic fungi, insects, and weeds. googleapis.comgoogle.com A novel class of picolinamide fungicides, known as QiI fungicides, target the quinone-inside (Qi) site of the mitochondrial complex III in fungi, disrupting their respiration. mdpi.com This distinct mode of action is valuable for managing fungal strains that have developed resistance to other fungicides like strobilurins. google.commdpi.com Fenpicoxamid (B607437) and the more recent florylpicoxamid are examples of picolinamide fungicides that have demonstrated broad-spectrum efficacy against a range of fungal diseases in various crops. mdpi.comresearchgate.net

The versatility of the picolinamide scaffold allows for extensive chemical modification, enabling researchers to fine-tune the biological and physicochemical properties of the molecules to suit specific targets. This has led to the development of extensive libraries of these compounds for screening against various biological targets. nih.gov

| Area of Application | Examples of Picolinamide Derivatives' Roles | References |

| Medicinal Chemistry | Inhibition of enzymes such as acetylcholinesterase and 11β-HSD1. | nih.govnih.govnih.govresearchgate.net |

| Development of potential treatments for metabolic syndrome and neurodegenerative diseases. | nih.govnih.gov | |

| Agrochemicals | Control of plant pathogenic fungi through novel modes of action (QiI fungicides). | google.commdpi.com |

| Development of insecticides and herbicides. | googleapis.comresearchgate.net | |

| Management of resistance in agricultural pests. | google.com |

Overview of 4-Chloro-N,N-diisopropylpicolinamide as a Research Scaffold

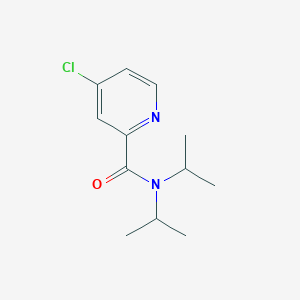

This compound is a specific derivative of picolinamide that serves as a valuable intermediate and building block in organic synthesis. Its structure is characterized by a picolinamide core with a chlorine atom at the 4-position of the pyridine ring and two isopropyl groups attached to the amide nitrogen. Each of these components offers specific functionalities that make the compound a versatile research scaffold.

The chlorine atom at the 4-position is a key reactive site. It can be substituted through various nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. This is a common strategy for creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, the chlorine can be displaced by amines, alcohols, or other nucleophiles to generate new derivatives with potentially different biological activities. Research on related compounds, such as 4-chloro-N-methylpicolinamide, demonstrates the utility of this chloro-substituent in synthesizing more complex molecules, including potential antitumor agents. mdpi.com

The N,N-diisopropylamide group provides steric bulk, which can influence the molecule's conformation and its interactions with biological targets. This group can also affect the compound's solubility and metabolic stability, which are important considerations in drug discovery and agrochemical development.

The synthesis of related chloro-picolinamides, such as 4-chloro-N,N-dimethylpicolinamide, typically involves a two-step process: the chlorination of a picolinic acid precursor, followed by a nucleophilic substitution reaction with the appropriate amine (in this case, diisopropylamine). smolecule.comresearchgate.net The optimization of these synthetic routes is an area of research itself, aiming to improve yields and reduce by-products. researchgate.net

Current Research Landscape and Unaddressed Questions Regarding this compound

While the broader class of picolinamide derivatives is extensively studied, the specific compound this compound is primarily documented in the context of its use as a synthetic intermediate. It appears in patents and chemical synthesis literature as a precursor for more complex molecules, particularly in the agrochemical sector. googleapis.com

The current research landscape shows a strong focus on leveraging the reactivity of the 4-chloro position to build novel structures. For instance, similar 4-chloropicolinamide structures are used as key intermediates in the synthesis of multi-targeted anti-tumor drugs. researchgate.net Research on analogous compounds has led to the development of novel 4-(phenylamino)-N-methylpicolinamide derivatives that show promise as antitumor agents by inhibiting angiogenesis and inducing apoptosis in cancer cells. mdpi.com

However, there are several unaddressed questions specifically concerning this compound:

Intrinsic Biological Activity: There is a lack of publicly available research focused on the inherent biological activity of this compound itself. While it is used to create other active molecules, its own potential as a bioactive agent remains largely unexplored.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on derivatives synthesized directly from this scaffold are not widely published. A systematic investigation into how different substituents at the 4-position, replacing the chlorine, affect activity in various biological assays could reveal new lead compounds.

Comparative Efficacy: It is unknown how the N,N-diisopropylamide group specifically influences the biological activity and pharmacokinetic properties of derivatives compared to other N-substituted picolinamides (e.g., N,N-dimethyl or N-methyl). smolecule.comnih.gov A comparative study could provide valuable insights for rational drug design.

Exploration in New Therapeutic Areas: While related picolinamides have been explored as enzyme inhibitors and anticancer agents, the potential of this compound derivatives in other areas, such as anti-inflammatory or antiviral applications, has not been thoroughly investigated.

Future research could focus on synthesizing a library of compounds from this compound and screening them against a diverse range of biological targets to uncover novel activities. Furthermore, detailed physicochemical and metabolic stability studies would help to better understand the role of the diisopropylamide moiety and guide the design of future derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-di(propan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNWYVODDVOFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461655 | |

| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168428-76-0 | |

| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 4 Chloro N,n Diisopropylpicolinamide

Established Synthetic Pathways for 4-Chloro-N,N-diisopropylpicolinamide

The synthesis of this compound, while not extensively detailed in the literature for this specific analogue, can be reliably predicted based on the well-established synthetic routes for closely related N,N-dialkylpicolinamides. The general and most common approach is a two-step process commencing with the chlorination of a picolinic acid derivative, followed by an amidation reaction.

The initial step involves the chlorination of picolinic acid at the 4-position of the pyridine (B92270) ring. This is typically achieved using a strong chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a co-reagent like phosphorus oxychloride (POCl₃). The addition of POCl₃ has been shown to improve reaction times and yields. This reaction converts picolinic acid into the highly reactive intermediate, 4-chloropicolinoyl chloride.

The subsequent and final step is the amidation of the 4-chloropicolinoyl chloride intermediate. This is a nucleophilic acyl substitution reaction where the acyl chloride is treated with diisopropylamine ((i-Pr)₂NH) to yield the desired this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Chlorination | Picolinic acid, Thionyl chloride (SOCl₂), optional Phosphorus oxychloride (POCl₃), elevated temperature. | 4-Chloropicolinoyl chloride |

| 2 | Amidation | 4-Chloropicolinoyl chloride, Diisopropylamine ((i-Pr)₂NH), base (e.g., triethylamine), inert solvent. | This compound |

Methods for Derivatization and Analogue Synthesis of Picolinamides

The this compound molecule possesses several reactive sites that allow for a variety of chemical transformations, enabling the synthesis of a diverse range of analogues. The primary points of modification are the chloro-substituent at the 4-position of the pyridine ring and the diisopropylamide group.

Synthesis of Chalcogen (Sulfur and Selenium) Derivatives of this compound

The chloro group at the 4-position of the picolinamide (B142947) ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route to introduce sulfur and selenium functionalities.

Sulfur Derivatives: The synthesis of 4-thio-picolinamide derivatives can be achieved by reacting this compound with a suitable sulfur nucleophile, such as a thiol (R-SH) or a thiolate salt (R-SNa). The reaction is typically performed in the presence of a base to facilitate the displacement of the chloride ion. Alternatively, palladium- or copper-catalyzed cross-coupling reactions have emerged as powerful methods for the formation of C-S bonds and can be applied to the synthesis of aryl thioethers from aryl halides.

Selenium Derivatives: Analogous to the synthesis of sulfur derivatives, selenium-containing analogues can be prepared. The reaction of this compound with a selenol (R-SeH) or a selenolate anion (R-Se⁻) can lead to the formation of the corresponding 4-seleno-picolinamide. Copper-catalyzed reactions have been shown to be effective for the C-Se bond formation between aryl halides and selenium nucleophiles. Research has documented the synthesis of 3-(benzylselanyl)-4-chloro-N,N-diisopropylpicolinamide, indicating that C-Se bond formation on this scaffold is feasible.

| Derivative | Synthetic Method | Key Reagents |

| Sulfur (Thioether) | Nucleophilic Aromatic Substitution | Thiol (R-SH) or Thiolate (R-SNa), Base |

| Sulfur (Thioether) | Palladium-catalyzed Cross-Coupling | Thiol, Palladium catalyst, Ligand, Base |

| Selenium (Selenoether) | Nucleophilic Aromatic Substitution | Selenol (R-SeH) or Selenolate (R-Se⁻), Base |

| Selenium (Selenoether) | Copper-catalyzed Cross-Coupling | Diselenide (R-SeSe-R), Copper catalyst |

Approaches to Functional Group Transformations in Picolinamide Scaffolds

The picolinamide core offers multiple avenues for functional group transformations beyond the 4-position.

One of the most common transformations of 4-chloropicolinamides is the displacement of the chloride with nitrogen nucleophiles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds and can be employed to introduce a wide variety of primary and secondary amines at the 4-position. nih.gov

Furthermore, other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids) and the Sonogashira coupling (for C-C bond formation with terminal alkynes), can be utilized to introduce carbon-based functional groups at the 4-position, significantly expanding the structural diversity of the picolinamide analogues. mdpi.com

The amide functionality itself can also be a site for modification. While the N,N-diisopropyl groups are generally robust, under harsh conditions, hydrolysis of the amide bond back to the carboxylic acid is possible.

Ligand Preparation for Coordination Chemistry Applications involving N,N-diisopropylpicolinamide

Picolinamide derivatives are excellent ligands for a variety of metal ions due to the presence of two potential donor atoms: the pyridine nitrogen and the amide oxygen. The N,N-diisopropylpicolinamide ligand can coordinate to metal centers in different modes, primarily as a monodentate or a bidentate chelating ligand.

In its monodentate coordination mode, the ligand binds to the metal center solely through the pyridine nitrogen atom. This mode is often observed when the metal center is sterically hindered or when other, stronger ligands are present in the coordination sphere. tandfonline.comtandfonline.com

More commonly, N,N-diisopropylpicolinamide acts as a bidentate N,O-chelating ligand, where both the pyridine nitrogen and the amide oxygen atom coordinate to the same metal center, forming a stable five-membered chelate ring. tandfonline.comtandfonline.com This chelation enhances the stability of the resulting metal complex.

| Metal Ion | Potential Coordination Mode | Resulting Complex |

| Palladium(II) | Monodentate (N-coordination) or Bidentate (N,O-chelation) | Square planar or other geometries depending on other ligands. tandfonline.comtandfonline.com |

| Copper(II) | Bidentate (N,O-chelation) | Often forms distorted octahedral or square pyramidal complexes. |

| Other Transition Metals | Varies depending on the metal's size, charge, and electronic properties. | A wide range of coordination geometries and stoichiometries are possible. |

Coordination Chemistry and Supramolecular Assemblies of 4 Chloro N,n Diisopropylpicolinamide and Its Metal Complexes

Ligand Binding Characteristics and Coordination Modes of N,N-diisopropylpicolinamide

N,N-diisopropylpicolinamide and its derivatives are known to act as bidentate ligands, coordinating to metal centers through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group. researchgate.net This chelation forms a stable five-membered ring with the metal ion. The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the counter-anion, and the solvent system used during synthesis. bham.ac.uk The multifunctionality of the carboxamide group allows for a variety of coordination modes. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes of 4-Chloro-N,N-diisopropylpicolinamide

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using various techniques, including single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structures.

Research has demonstrated the synthesis and characterization of both mononuclear and dinuclear copper(II) complexes with N,N-diisopropylpicolinamide. researchgate.net For instance, the mononuclear complex [Cu(L)2(Cl)2] and the dinuclear complex [{CuCl(L)}2(μ-Cl)2] (where L = N,N-diisopropylpicolinamide) have been successfully synthesized and structurally characterized. researchgate.net The formation of either a mononuclear or dinuclear species can be influenced by the reaction conditions. In some cases, both forms can be obtained from the same reaction mixture. researchgate.net Dinuclear copper(II) complexes are of particular interest due to their magnetic and catalytic properties. researchgate.net

Table 1: Selected Copper(II) Complexes of N,N-diisopropylpicolinamide

| Complex | Formula | Coordination Geometry |

|---|---|---|

| Mononuclear | [Cu(L)2(Cl)2] | Distorted Octahedral |

| Dinuclear | [{CuCl(L)}2(μ-Cl)2] | Distorted Square-Pyramidal |

Data sourced from ResearchGate. researchgate.net

Beyond copper, picolinamide-based ligands readily coordinate with a range of other transition metal ions. Studies on the coordination chemistry of picolinamide (B142947) with Co(II), Zn(II), and Ag(I) have revealed a variety of structural motifs. For example, cobalt(II) can form dinuclear complexes where the picolinamide ligand bridges two metal centers. nih.govresearchgate.net In the case of zinc(II) complexes with picolinamide and thiocyanate, discrete octahedral complex molecules have been observed. researchgate.net

Crystal Structures and Geometric Characterization of Metal-Picolinamide Complexes

In the mononuclear copper(II) complex [Cu(L)2(Cl)2], the copper ion adopts a distorted octahedral geometry. researchgate.net In contrast, the dinuclear complex [{CuCl(L)}2(μ-Cl)2] features copper(II) ions in a distorted square-pyramidal environment. researchgate.net The bridging chloride ligands play a crucial role in the formation of the dimeric structure. researchgate.net For cobalt(II) complexes, both tetrahedral and trigonal-bipyramidal geometries have been observed, depending on the specific ligand and reaction conditions. nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Architectures (1D, 2D, 3D Networks)

The crystal packing of these metal-picolinamide complexes is often governed by a network of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can lead to the formation of extended supramolecular architectures in one, two, or three dimensions. frontiersin.org

For instance, in some picolinamide complexes, intermolecular hydrogen bonds involving the amide group and coordinated anions can link individual complex units into chains or sheets. rsc.org The specific nature of these interactions and the resulting supramolecular architecture can be influenced by the choice of solvent and counter-ion. mdpi.com The study of these interactions is crucial for understanding the solid-state properties of these materials.

Spectroscopic Investigations of this compound Metal Complexes

A range of spectroscopic techniques are employed to characterize these metal complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the picolinamide ligand to the metal ion. Shifts in the vibrational frequencies of the C=O and C=N bonds upon coordination can be observed. nih.gov

UV-Visible Spectroscopy: The electronic spectra of these complexes provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment. For example, copper(II) complexes often exhibit broad absorption bands in the visible region, with the position of the maximum absorption depending on the geometry of the complex. Some copper(II) picolinamide complexes exhibit solvatochromism and thermochromism, where the color of the solution or solid changes with the solvent or temperature, respectively. researchgate.net This phenomenon is often associated with a change in the coordination geometry of the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study the structure of these complexes in solution. Changes in the chemical shifts of the ligand protons upon coordination can provide insights into the binding mode. researchgate.net

Advanced Studies on Chalcogen Bonding in Derivatives of this compound

Chalcogen bonding, a non-covalent interaction involving elements of group 16, has been recognized as a significant force in directing supramolecular self-assembly. In the realm of this compound derivatives, research has highlighted the presence and influence of such interactions.

A notable example is observed in the selenium derivative, 3-(benzylselanyl)-4-chloro-N,N-diisopropylpicolinamide. rsc.org In this molecule, a specific type of chalcogen bonding, a 1,4-(Se⋯Cl) synthon, has been identified. rsc.org This intramolecular interaction between the selenium atom of the benzylselanyl group and the chlorine atom at the 4-position of the picolinamide ring plays a crucial role in the conformational stabilization of the molecule. The formation of this chalcogen bond is believed to assist in the activation of the C–H bond in 4-substituted-N,N-diisopropylpicolinamides. rsc.org It is noteworthy that in this conformation, there is no observed interaction between the selenium atom and the carbonyl oxygen, as the oxygen atom is oriented away from the selenium center. rsc.org

The table below summarizes the key aspects of the chalcogen bonding observed in this derivative.

| Derivative | Chalcogen Bond Synthon | Interacting Atoms | Significance |

| 3-(benzylselanyl)-4-chloro-N,N-diisopropylpicolinamide | 1,4-(Se⋯Cl) | Selenium (Se) and Chlorine (Cl) | Assists in C–H bond activation and conformational stabilization. |

Chromotropic Phenomena: Thermochromism and Solvatochromism in Copper(II) Complexes of N,N-diisopropylpicolinamide

While specific studies on the 4-chloro derivative are limited in publicly available literature, extensive research on the parent compound, N,N-diisopropylpicolinamide, provides a foundational understanding of the chromotropic behavior that can be anticipated in its chloro-substituted analogues. Copper(II) complexes of N,N-diisopropylpicolinamide have demonstrated both thermochromism (color change with temperature) and solvatochromism (color change with solvent).

The synthesis and characterization of mononuclear and dinuclear copper(II) complexes with N,N-diisopropylpicolinamide have revealed these fascinating properties. researchgate.net For instance, a mononuclear complex, [Cu(L)₂Cl₂] (where L = N,N-diisopropylpicolinamide), exhibits irreversible thermochromism, transforming into the dinuclear complex, [{CuCl(L)}₂(μ-Cl)₂], upon heating. researchgate.net This structural change is accompanied by a visible color change.

These complexes also display solvatochromism, with their color varying in different solvents. researchgate.net This phenomenon is attributed to changes in the coordination geometry of the copper(II) ion in response to the coordinating ability of the solvent molecules. The reversible nature of solvatochromism in solution is often linked to the solvation of vacant coordination sites on the metal center. researchgate.net

The chromotropic properties are summarized in the table below, based on the behavior of the parent N,N-diisopropylpicolinamide complexes.

| Phenomenon | Complex Type | Stimulus | Observed Change | Underlying Cause |

| Thermochromism | Mononuclear to Dinuclear | Heating | Irreversible color change | Change in coordination geometry from octahedral to distorted square-pyramidal with bridging chlorides. researchgate.net |

| Solvatochromism | Mononuclear and Dinuclear | Change in Solvent | Reversible color change | Structural changes and solvation of vacant coordination sites. researchgate.net |

Magnetic Properties and Exchange Interactions in Dinuclear Copper(II) Complexes Derived from N,N-diisopropylpicolinamide

The magnetic properties of dinuclear copper(II) complexes are of significant interest due to the potential for magnetic exchange interactions between the metal centers, leading to either ferromagnetic or antiferromagnetic coupling. Studies on dinuclear copper(II) complexes with monoatomic bridges, such as halides, have been a focus of research due to their intriguing structural and magnetic characteristics.

The table below outlines the magnetic properties of the dinuclear copper(II) complex with the parent picolinamide ligand.

| Complex | Magnetic Property | Interaction Type | Structural Feature |

| [{CuCl(N,N-diisopropylpicolinamide)}₂(μ-Cl)₂] | Ferromagnetic | Parallel alignment of electron spins | Dinuclear structure with bridging chloride ions and distorted square-pyramidal Cu(II) geometry. researchgate.net |

Mechanistic Studies and Target Identification for 4 Chloro N,n Diisopropylpicolinamide and Analogues

Investigations into Protoporphyrinogen Oxidase (PPO) Inhibition by Related Compounds

Protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll and heme, is a well-established target for many herbicides. nih.govchimia.ch PPO inhibitors are known for their low effective concentration, broad spectrum of activity, and rapid action. chimia.ch Research has shown that a variety of chemical classes can inhibit this enzyme. researchgate.net

Notably, recent discoveries facilitated by artificial intelligence have identified novel PPO inhibitors, such as 4-chloro-2-pentenamides. awsjournal.org The mode of action for these compounds was confirmed through the observed accumulation of protoporphyrin IX, which leads to light-dependent membrane damage, and by direct in vitro inhibition of the PPO enzyme. awsjournal.org Molecular modeling of these inhibitors suggests that their flexible side chains can adopt multiple binding poses within the catalytic domain of PPO. awsjournal.org The study of PPO inhibition is not limited to herbicidal action; it is also relevant to human health, as some PPO-inhibiting herbicides can also affect human PPO, which has implications for understanding conditions like porphyria. mdpi.com

Molecular Docking and Binding Affinity Studies for Enzyme Targets (e.g., VLCFAs for chloroacetamide derivatives)

Molecular docking and binding affinity studies are powerful computational tools used to predict and analyze the interaction between a ligand, such as 4-Chloro-N,N-diisopropylpicolinamide or its analogues, and its protein target. These studies provide insights into the binding mode, energy, and specificity of the interaction at a molecular level.

For chloroacetamide derivatives, a key target identified is the very-long-chain fatty acid (VLCFA) synthase. researchgate.net This enzyme is specifically inhibited by chloroacetamide herbicides. Studies have shown that the inhibition is irreversible and that these compounds compete with the acyl-CoA substrate for the enzyme's active site. researchgate.net Further research has provided direct evidence that chloroacetamide herbicides, like metazachlor, covalently bind to the active site cysteine of condensing enzymes, such as plant type III polyketide synthases, which are mechanistically related to VLCFA elongase. nih.gov This covalent modification explains the irreversible nature of the inhibition. nih.gov

Molecular docking simulations have been widely applied to study the binding of related amide compounds to various other enzyme targets. For example, docking studies of a quinoline derivative, (2E)-N-(4-chloro-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylprop-2-enamide, suggested potential inhibitory activity against PknB from Mycobacterium tuberculosis. nih.gov Similarly, N-(4-hydroxyphenyl)picolinamide has been studied using molecular docking to understand its interaction with protein targets. researchgate.net These computational approaches are instrumental in rational drug and herbicide design, helping to predict the efficacy of novel compounds and to understand their structure-activity relationships. nih.gov

Analysis of Non-Ergosterol and Non-Cell Wall Related Antifungal Mechanisms for Analogues

While many antifungal agents target ergosterol biosynthesis or cell wall integrity, analogues of this compound have been shown to operate through alternative mechanisms. nih.govnih.gov A prime example is the inhibition of the fungal-specific lipid-transfer protein Sec14 by certain picolinamide (B142947) and benzamide (B126) compounds. nih.gov This mode of action is distinct from conventional antifungal targets and offers a promising avenue for developing new therapies that are not susceptible to existing resistance mechanisms. nih.gov

Investigations into the antifungal activity of 2-chloro-N-phenylacetamide against Candida albicans and Candida parapsilosis revealed that its mechanism is not dependent on binding to ergosterol or causing damage to the fungal cell wall. scielo.brnih.gov Although the precise mechanism for this compound has yet to be fully elucidated, its efficacy against fluconazole-resistant strains underscores the value of exploring compounds with novel modes of action. nih.gov Other established antifungal mechanisms that bypass ergosterol and the cell wall include the inhibition of nucleic acid synthesis, as seen with 5-fluorocytosine, and the disruption of membrane integrity through interaction with mannan, the mechanism of pradimicins. nih.govnih.govmdpi.com

Application of Artificial Intelligence for Mode of Action Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and development of new bioactive molecules, including the prediction of their mode of action (MoA). nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel compounds and hypothesize their mechanisms. youtube.com

More broadly, AI and cheminformatics are being used to accelerate the entire agrochemical and pharmaceutical discovery pipeline. nih.gov AI models can predict the binding affinity of molecules to specific targets, generate novel chemical structures with desired properties, and even predict the site of action for new compounds based on high-throughput screening data. nih.govmdpi.com These in silico methods allow for the rapid investigation of billions of molecules in a virtual environment, providing unbiased hypotheses for lead generation and optimization, thereby reducing the time and cost associated with traditional experimental screening. nih.govyoutube.com

Advanced Methodologies and Analytical Techniques in the Study of 4 Chloro N,n Diisopropylpicolinamide

Spectroscopic Characterization (NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of 4-Chloro-N,N-diisopropylpicolinamide. Each technique provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the picolinamide (B142947) ring and the aliphatic protons of the two isopropyl groups. The splitting patterns and chemical shifts of the aromatic protons provide information about their relative positions on the pyridine (B92270) ring, while the integration of these signals confirms the proton count. The isopropyl groups would typically exhibit a doublet for the methyl protons and a septet for the methine proton. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the isopropyl substituents.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, which has a molecular formula of C₁₂H₁₇ClN₂O and a molecular weight of 240.73. scbt.com The fragmentation pattern observed in the mass spectrum can further help in confirming the structure by identifying characteristic fragments of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a characteristic strong absorption band for the C=O (carbonyl) stretching of the tertiary amide group. Other significant peaks would include C-N stretching, aromatic C=C and C-H stretching, and C-Cl stretching vibrations.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, will exhibit characteristic π → π* transitions. The position and intensity of these absorption bands can be influenced by the chloro and N,N-diisopropylcarboxamide substituents.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Features |

|---|---|

| ¹H NMR | Signals for aromatic protons, septet for isopropyl CH, doublet for isopropyl CH₃ |

| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons |

| Mass Spec | Molecular ion peak corresponding to the exact mass (C₁₂H₁₇ClN₂O) |

| IR | Strong C=O stretch, C-N stretch, aromatic C-H and C=C stretches, C-Cl stretch |

| UV-Vis | Absorption bands corresponding to π → π* transitions of the pyridine ring |

X-ray Crystallography for Precise Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure. This technique provides precise data on bond lengths, bond angles, and torsion angles within the molecule. niscpr.res.in Furthermore, it reveals the conformation of the diisopropylamino group relative to the picolinamide ring and how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding or van der Waals forces. niscpr.res.in Such detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies. niscpr.res.in

In Vitro and In Vivo Bioactivity Assay Development and Optimization

To explore the potential biological activity of this compound, a range of in vitro and in vivo assays are necessary. The development and optimization of these assays are critical for obtaining reliable and reproducible data.

In Vitro Assays: Initial screening of biological activity is typically performed using in vitro assays. Depending on the therapeutic area of interest, these could include enzyme inhibition assays, receptor binding assays, or cell-based assays to measure effects like cytotoxicity, proliferation, or signaling pathway modulation. mdpi.com For instance, if the compound is being investigated as a potential anticancer agent, its activity could be tested against a panel of cancer cell lines. nih.gov Optimization of these assays involves determining the optimal compound concentration range, incubation times, and detection methods.

Computational Chemistry Approaches (Molecular Dynamics, Quantum Mechanics, Docking)

Computational chemistry provides powerful tools to predict and rationalize the properties and behavior of molecules like this compound at an atomic level.

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a specific target protein. nih.gov By computationally placing this compound into the binding site of a receptor or enzyme, it is possible to estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov This information is vital for understanding the potential mechanism of action and for guiding the design of more potent analogs. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or bound to a biological target, can provide insights into its conformational flexibility and the stability of its interactions. nih.gov This can help to refine the binding mode predicted by docking and to understand how the molecule behaves in a dynamic environment.

Quantum Mechanics (QM): QM calculations are employed to accurately predict the electronic structure and properties of a molecule. These methods can be used to calculate properties such as molecular orbital energies, electrostatic potential, and reaction mechanisms. For this compound, QM calculations can help to understand its reactivity and to rationalize the spectroscopic data obtained experimentally.

Table 2: Application of Computational Chemistry Approaches

| Approach | Objective | Key Insights |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. | Identification of key binding interactions. nih.gov |

| Molecular Dynamics | Study conformational dynamics and stability of interactions. | Understanding of molecular flexibility and binding stability. |

| Quantum Mechanics | Calculate electronic structure and properties. | Prediction of reactivity and spectroscopic properties. |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the chemical discovery and drug development process to accelerate the identification of new bioactive compounds. mdpi.com

Future Research Directions and Translational Perspectives for 4 Chloro N,n Diisopropylpicolinamide

Development of Novel Antimicrobial Agents Based on Picolinamide (B142947) Scaffolds

The picolinamide scaffold is a recognized "privileged structure" in drug design, known for its presence in a variety of biologically active compounds. mdpi.com Future research can leverage this scaffold, particularly in the form of 4-Chloro-N,N-diisopropylpicolinamide, to develop new antimicrobial agents. Picolinamide-based antibacterials have demonstrated exquisite potency and selectivity against harmful bacteria like Clostridioides difficile, a pathogen that often thrives when the natural gut microbiota is disturbed by broad-spectrum antibiotics. nih.govnih.gov The key advantage of some picolinamide analogues is their ability to selectively target pathogenic bacteria while leaving other beneficial gut microbiota unharmed. nih.gov

The specific structure of this compound offers several avenues for investigation. The chloro-substituent on the pyridine (B92270) ring and the bulky N,N-diisopropyl groups on the amide are critical features for modulation. Research could focus on synthesizing a library of analogues to establish a clear structure-activity relationship (SAR), determining how these specific groups influence antimicrobial potency and spectrum. nih.gov For instance, studies have shown that the substitution pattern on the picolinamide ring can dramatically shift selectivity; repositioning a single nitrogen atom has been shown to increase selectivity for C. difficile over other bacteria by more than a thousand-fold. nih.gov

Future studies should investigate the mechanism of action, which for some picolinamides involves targeting cell wall biosynthesis. nih.gov The potential for metal complexes of picolinamide derivatives to act as antimicrobial agents also warrants exploration, as metal picolinates have shown strong antibacterial activity against various food-affecting bacteria. researchgate.net

Table 1: Investigational Antimicrobial Picolinamides and Their Properties

| Compound/Class | Target Organism(s) | Observed Potency/Selectivity | Reference(s) |

|---|---|---|---|

| Picolinamide Analogues | Clostridioides difficile | High potency (MIC = 0.125 µg·mL⁻¹) and >1000-fold selectivity over MRSA. nih.gov | nih.gov |

| 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate | Clostridioides difficile | Potent and selective activity (MIC₅₀ = 0.12 µg/mL, MIC₉₀ = 0.25 µg/mL across 101 strains). nih.gov | nih.gov |

Exploration of this compound in Targeted Agrochemical Development

The picolinamide chemical class has already made a significant impact in the agrochemical sector, particularly as fungicides. google.comgoogle.com Recently developed picolinamide fungicides, such as fenpicoxamid (B607437) and florylpicoxamid, are known to target the quinone-inside (Qi) site of the mitochondrial cytochrome bc1 complex, a mode of action distinct from many existing fungicides. researchgate.netmdpi.com This novel mechanism makes them valuable tools for managing fungicide resistance in crops. nih.gov

Florylpicoxamid, a fully synthetic picolinamide, has demonstrated broad-spectrum activity against 21 different plant pathogenic fungi, showing particular potency against Zymoseptoria tritici, the cause of wheat leaf blotch. nih.gov These compounds exhibit both preventative and curative properties, acting by inhibiting spore germination on the leaf surface and arresting mycelial growth within the leaf tissue. nih.gov

Future research on this compound should explore its potential as a next-generation fungicide. The 4-chloro substitution is a common feature in many agrochemicals and could enhance the compound's efficacy or spectrum of activity. ontosight.ai Investigations should focus on:

In vitro and in planta screening: Testing the compound against a wide range of plant pathogens to determine its efficacy and spectrum.

Mode of action studies: Confirming if it targets the Qi site, similar to other picolinamide fungicides, or possesses a different mechanism.

Resistance management: Evaluating its effectiveness against fungal strains that have developed resistance to other fungicide classes, such as strobilurins and azoles. nih.gov

Systemic properties: Assessing its uptake, translocation, and translaminar activity in various monocot and dicot plants to understand how it moves and persists within the plant to provide protection. nih.gov

Expansion into Materials Science via Coordination Polymer Design

Coordination polymers are a class of materials constructed from metal ions linked by organic ligands, and they have applications in catalysis, gas storage, and sensing. The picolinamide scaffold is an excellent candidate for creating these materials due to the coordinating ability of the pyridine nitrogen and the amide oxygen.

Research has shown that picolinamide-based ligands can form one-dimensional and two-dimensional coordination polymers with metals like zinc(II). The final structure of the polymer is influenced by the specific picolinamide ligand used and the synthesis conditions.

The unique structure of this compound, with its bulky diisopropyl groups, could lead to the formation of coordination polymers with novel topologies and properties. These bulky groups could create specific pore sizes or channels within the material, influencing its potential for gas adsorption or as a heterogeneous catalyst. The chloro group can also participate in halogen bonding, providing an additional interaction to guide the self-assembly of the polymer network. Future work in this area would involve synthesizing and characterizing coordination polymers formed between this compound and various metal ions to explore their structural, thermal, and functional properties.

Advanced Computational Design of Picolinamide Analogues with Enhanced Specificity

Computer-aided drug design (CADD) is a critical tool for accelerating the discovery of new therapeutic agents and optimizing existing ones. nih.govnih.gov Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be powerfully applied to the this compound scaffold. mdpi.commdpi.com

Molecular docking studies have already been used to investigate how picolinamide derivatives bind to various biological targets, including enzymes like VEGFR-2 kinase, c-Met kinase, and acetylcholinesterase, as well as the fungal cytochrome bc1 complex. nih.govnih.govnih.govnih.gov These studies provide atomic-level insights into the key interactions—such as hydrogen bonds and hydrophobic interactions—that are essential for biological activity. nih.gov

Future computational research on this compound should focus on:

Virtual Screening: Using the compound's structure as a query to search large chemical databases for molecules with similar properties that might exhibit desired biological activities. nih.gov

Analogue Design: Systematically modifying the chloro and diisopropyl groups in silico to predict how changes will affect binding affinity and selectivity for a specific target, whether it be a bacterial enzyme or a fungal protein.

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features in the picolinamide scaffold required for activity, which can guide the design of entirely new molecules. nih.gov

ADMET Prediction: Calculating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues to prioritize candidates with favorable drug-like profiles for synthesis. mdpi.com

Table 2: Application of Computational Methods to Picolinamide Scaffolds

| Computational Method | Application Area | Key Findings/Goals | Reference(s) |

|---|---|---|---|

| Molecular Docking | Anticancer (VEGFR-2, c-Met), Fungicide (cytochrome bc1), Alzheimer's (AChE) | Identify key binding interactions (e.g., hydrogen bonds with specific amino acid residues) to guide SAR. | nih.govnih.govnih.govnih.gov |

| 3D-QSAR | Anticancer (PLK1 inhibitors) | Develop predictive models to design new structures based on favorable electrostatic and steric fields. mdpi.com | mdpi.com |

Sustainability and Green Chemistry Considerations in Picolinamide Synthesis

The industrial-scale synthesis of complex molecules like picolinamides presents challenges related to cost, efficiency, and environmental impact. google.com Applying the principles of green chemistry is essential for developing sustainable manufacturing processes. Future research should focus on creating more eco-friendly synthetic routes to this compound and its derivatives.

Key areas for improvement include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. google.com

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives. This includes developing novel catalysts for the synthesis of the pyridine ring itself and for the crucial amide bond formation step. nih.gov

Enzymatic Synthesis: Exploring the use of enzymes, such as lipases, to catalyze the formation of the amide bond. mdpi.com Enzymatic methods can operate under mild conditions, use greener solvents, and often produce highly pure products with minimal need for intensive purification. mdpi.com

Renewable Feedstocks: Investigating pathways to synthesize the pyridine core from renewable resources, such as glycerol, rather than petroleum-based starting materials. rsc.org

By focusing on these green chemistry principles, the synthesis of picolinamides can become more economically viable and environmentally responsible.

Q & A

How can the synthesis of 4-Chloro-N,N-diisopropylpicolinamide be optimized to minimize byproduct formation?

Basic Research Question

Methodological Answer:

The synthesis involves reacting 3,6-dichloropicolinoyl chloride with diisopropylamine under reflux conditions. Key optimizations include:

- Solvent Selection : Use toluene or ethanol as solvents to improve solubility and reduce side reactions (e.g., hydrolysis of the acyl chloride intermediate) .

- Stoichiometry : Maintain a 1:1 molar ratio of acyl chloride to amine to avoid excess unreacted starting materials.

- Temperature Control : Reflux at 80–100°C for 1–2 hours ensures complete reaction while preventing thermal degradation.

- Workup : Filter the precipitate immediately after cooling to isolate the product and wash with ethanol to remove residual reactants. Yield improvements (up to 90%) are achievable by slow evaporation of methanol for crystallization .

What crystallographic techniques are suitable for determining the molecular structure of this compound?

Basic Research Question

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.